6-Oxo-1,6-dihydropyrazine-2,3-dicarbonitrile
Overview
Description
“6-Oxo-1,6-dihydropyrazine-2,3-dicarbonitrile” is a chemical compound with the molecular formula C6H2N4O . Pyrazines, which this compound is a derivative of, are important flavor components in food and show diverse biological activities .
Synthesis Analysis
The synthesis of “6-Oxo-1,6-dihydropyrazine-2,3-dicarbonitrile” involves reactions of ethyl 4-aryl-2,4-dioxobutanoates at ambient temperature with diaminomaleonitrile in glacial acetic acid . This reaction leads to the formation of “6-Oxo-1,6-dihydropyrazine-2,3-dicarbonitrile” in moderate to good yields .Chemical Reactions Analysis
The reactions of ethyl aroylpyruvates with diaminomaleonitrile in glacial acetic acid at room temperature for 12 hours gave the pyrazine-2,3-dicarbonitriles in moderate to good yields .Scientific Research Applications
Novel Synthesis Techniques
- Researchers have developed novel multi-component synthesis methods for highly substituted 1,6-dihydropyrazine-2,3-dicarbonitrile derivatives, starting from simple inputs like 2,3-diaminomaleonitrile, ketones, and isocyanides. These methods have been proven to yield excellent results at ambient temperatures (Shaabani, Maleki, & Moghimirad, 2007).
Catalyst Development for Synthesis
- Innovative catalysts, like tetrabromobenzene-1,3-disulfonamide, have been used to efficiently synthesize mono and bis-1,6-dihydropyrazine-2,3-dicarbonitrile derivatives. These catalysts demonstrate significant efficiency in reactions involving 2,3-diaminomaleonitrile (DAMN), isocyanides, and ketones (Ghorbani‐Vaghei et al., 2013).
Development of Novel Derivatives
- Novel classes of 6-oxo-1,6-dihydropyrazine-2,3-dicarbonitrile derivatives have been synthesized. These include compounds like 5-(2-alkoxy-2-phenyl-1-N-phenylthiocarbamoylethenyl)-6-oxo-1,6-dihydropyrazine-2,3-dicarbonitriles, showcasing the diversity in derivative creation (Moloudi et al., 2017).
Application in Biological Evaluation
- Some derivatives of 6-oxo-1,6-dihydropyrazine-2,3-dicarbonitrile have been identified as potential inhibitors of ubiquitin-specific proteases, indicating their relevance in biological and medicinal research (Colombo et al., 2010).
properties
IUPAC Name |
6-oxo-1H-pyrazine-2,3-dicarbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2N4O/c7-1-4-5(2-8)10-6(11)3-9-4/h3H,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MQZGOHPDJLBDAP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC(=C(NC1=O)C#N)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2N4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20504550 | |
Record name | 6-Oxo-1,6-dihydropyrazine-2,3-dicarbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20504550 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Oxo-1,6-dihydropyrazine-2,3-dicarbonitrile | |
CAS RN |
57005-60-4 | |
Record name | 6-Oxo-1,6-dihydropyrazine-2,3-dicarbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20504550 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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